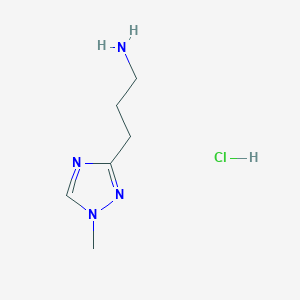
3-(1-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While there isn’t specific information available on the synthesis of 3-(1-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride, related compounds have been synthesized through various methods. For instance, N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides were synthesized using succinic anhydride, aminoguanidine hydrochloride, and other starting materials .科学的研究の応用
Microwave-Assisted Synthesis of Propanamides
A study by Tan, Lim, and Dolzhenko (2017) reported a microwave-assisted synthesis method for 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. This method utilized 5-amino-1,2,4-triazoles as building blocks, showcasing the versatility of triazole derivatives in synthesizing structurally diverse compounds efficiently (Tan, Lim, & Dolzhenko, 2017).
Characterization of Triazole Acetate
Research by Almeida et al. (2022) focused on the synthesis and characterization of 3-methyl-1H-1,2,4-triazole-5-amine acetate, demonstrating the triazole ring's adaptability in forming various compounds with potential applications in chemical studies and material sciences (Almeida, Maia, Souza, & Pacheco, 2022).
N-Substituted Pyrrolidine Derivatives
A publication by Prasad et al. (2021) explored the synthesis of N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring. The study highlights the biological significance of the 1,2,4-triazole scaffold in clinical drugs, further illustrating the chemical versatility of triazole-containing compounds (Prasad et al., 2021).
Antimicrobial Activities of Triazole Derivatives
Bektaş et al. (2007) synthesized and evaluated the antimicrobial activities of new 1,2,4-triazole derivatives. This research underscores the potential of triazole derivatives in developing antimicrobial agents, showcasing the broad applicability of these compounds in addressing healthcare challenges (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Energetic Material Development
A study by Yu et al. (2017) on the synthesis of insensitive energetic materials based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan illustrates the application of triazole derivatives in developing high-performance materials for defense and aerospace industries (Yu, Cheng, Ju, Lu, Lin, & Yang, 2017).
作用機序
Target of Action
This compound is a derivative of 1H-1,2,4-triazol-3-amine , which is known to have potential applications in various fields such as medicinal chemistry, agrochemicals, and material science . .
Mode of Action
Triazolylamine derivatives are known to interact with their targets via hydrogen bonding, π-π stacking, and other non-covalent interactions . These interactions can lead to changes in the conformation and function of the target molecules, thereby exerting their biological effects.
Biochemical Pathways
Triazolylamine derivatives are known to be involved in various biochemical processes, including the azide-acetylene cycloaddition
Result of Action
Based on the known effects of similar triazolylamine derivatives, it can be speculated that this compound may have potential therapeutic effects, such as antifungal, anticancer, and enzyme inhibitory activities .
生化学分析
Biochemical Properties
It is known that 1H-1,2,4-Triazol-3-amine, a similar compound, is used as a starting material for the synthesis of various pharmaceutical compounds, such as antifungal agents, anticancer drugs, and enzyme inhibitors related to cardiovascular diseases . It is possible that 3-(1-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride may interact with similar enzymes, proteins, and other biomolecules.
Molecular Mechanism
It is known that similar compounds can stabilize Cu (I) ions, enhancing their catalytic effect in the azide-acetylene cycloaddition . This suggests that this compound might exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.
特性
IUPAC Name |
3-(1-methyl-1,2,4-triazol-3-yl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.ClH/c1-10-5-8-6(9-10)3-2-4-7;/h5H,2-4,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAODLQFQYPWCFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)CCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909326-22-2 |
Source


|
| Record name | 3-(1-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-(4-phenylpiperazin-1-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2811985.png)



![2-[5-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2811993.png)


![1-(3,5-dimethylphenyl)-4-(1-(3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2811998.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(4-methylpiperidin-1-yl)propanamide](/img/structure/B2812000.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2812002.png)

